molecular formula C16H20O3 B12589674 Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate CAS No. 583026-95-3

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate

Cat. No.: B12589674
CAS No.: 583026-95-3
M. Wt: 260.33 g/mol
InChI Key: PNZFDKHQGYAMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate is a synthetic cinnamate ester derivative of significant interest in phytochemical and medicinal chemistry research. This compound features a core structure combining a phenylpropenoate framework with a prenyloxy (3-methylbut-2-en-1-yl) substituent, a motif commonly encountered in bioactive natural products. The molecular architecture suggests potential application as a key intermediate in the synthesis of more complex chemical entities, particularly those inspired by plant-derived metabolites cataloged in resources like the Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database . Researchers will find this compound valuable for exploring structure-activity relationships in natural product analogs, particularly in programs aimed at developing novel therapeutic agents. Its structural characteristics, including the conjugated system and the lipophilic prenyl chain, may influence biological interactions such as protein binding or membrane permeability. The compound is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper storage conditions under an inert atmosphere at room temperature are recommended to maintain stability and purity, consistent with the handling of similar ester-based compounds .

Properties

CAS No.

583026-95-3

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

ethyl 3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C16H20O3/c1-4-18-16(17)10-7-14-5-8-15(9-6-14)19-12-11-13(2)3/h5-11H,4,12H2,1-3H3

InChI Key

PNZFDKHQGYAMAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OCC=C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis often begins with readily available starting materials such as:

  • Phenols : These serve as the backbone for the aromatic part of the compound.

  • Alkenes : For example, 3-methylbut-2-en-1-yl alcohol can be used to introduce the alkene functionality.

Key Steps in Synthesis

The preparation can be outlined in several key steps:

  • Formation of Alkoxyphenol : The initial reaction typically involves the alkylation of a phenolic compound with an alkene derivative to form an alkoxyphenol.

  • Esterification : The alkoxyphenol is then reacted with an appropriate carboxylic acid or its derivative (such as an acid chloride) to form the ester linkage.

  • Final Condensation : A final condensation reaction may occur to yield the desired product, ensuring that all functional groups are correctly positioned.

Reaction Conditions

The reaction conditions play a crucial role in determining the yield and purity of this compound. Key factors include:

Temperature and Time

  • Reactions are typically conducted at elevated temperatures (e.g., reflux conditions) to drive the reactions to completion.

  • Reaction times can vary significantly based on the specific conditions and reagents used, ranging from several hours to days.

Catalysts and Solvents

  • Catalysts such as acids or bases may be employed to facilitate esterification or other transformations.

  • Solvents must be chosen carefully; common choices include dichloromethane, ethanol, or toluene, depending on solubility and reactivity requirements.

Yields and Purity

Yield percentages for the synthesis of this compound can vary based on the method used:

Method Yield (%) Comments
Alkylation followed by esterification 70 - 85% High yields observed with optimized conditions
Direct condensation 50 - 70% Lower yields due to side reactions
Multi-step synthesis 60 - 80% Overall yield depends on each step's efficiency

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Ethyl (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl glycinate (Compound 3, ): Substituent: 4-bromobenzyloxy group. Bioactivity: Selective COX-2 inhibition (IC₅₀ = 6 µM), attributed to the cinnamoyl-glycine hybrid structure. Drug-likeness: Complies with Lipinski’s rules (MW ~400 g/mol, TPSA <90 Ų, ≤5 H-bond donors/acceptors), suggesting good oral bioavailability .

Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate (): Substituent: Cyano and 4-methylphenyl groups. Conformation: Syn-periplanar geometry across the C=C bond, which may enhance rigidity and intermolecular interactions .

(E)-3-methylbut-2-en-1-yl 4-(4-(tert-butyl)phenyl)-4-oxobut-2-enoate (Compound 17, ): Substituent: 4-(tert-butyl)phenyl and α,β-unsaturated ketone. Application: Part of a series evaluated for antimicrobial activity, highlighting the role of bulky substituents in modulating bioactivity .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Weight (g/mol) LogP (Estimated) TPSA (Ų) H-Bond Donors H-Bond Acceptors Bioactivity
Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate ~316 (C₁₇H₂₀O₄) ~3.5 ~60 0 4 Not reported (predicted)
Ethyl (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl glycinate ~400 ~4.0 <90 2 5 COX-2 inhibitor (IC₅₀ = 6 µM)
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 231.24 ~1.8 61.58 0 3 Synthetic intermediate
  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (~60 Ų) is lower than that of the glycinate derivative (<90 Ų), suggesting superior blood-brain barrier penetration .

Bioactivity and Selectivity

  • COX-2 Inhibition : Compound 3 () demonstrates that electron-withdrawing groups (e.g., bromine) and conjugated systems enhance COX-2 selectivity. The target compound’s 3-methylbut-2-en-1-yloxy group, being electron-donating, may alter binding affinity, necessitating further study .
  • Antimicrobial Potential: Analogues in with tert-butyl or benzo[b]thiophenyl substituents show antimicrobial activity, suggesting that the target compound’s prenyl-like side chain could be optimized for similar applications .

Biological Activity

Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate, a compound with the molecular formula C15_{15}H18_{18}O3_3, is a derivative of cinnamic acid and has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antiplasmodial effects, and other pharmacological properties, drawing from diverse research sources.

Chemical Structure

The compound's structure features an ethyl ester group attached to a prop-2-enoate backbone with a phenolic moiety substituted by a 3-methylbut-2-en-1-yl ether. This unique configuration contributes to its reactivity and biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study assessing cytotoxicity against P-388 cells, the compound exhibited an IC50_{50} value of 0.63 μg/mL , indicating high cytotoxic activity . This suggests that the compound may be effective in targeting rapidly dividing cancer cells .

Antiplasmodial Activity

In addition to its cytotoxic properties, the compound demonstrated moderate antiplasmodial activity with an IC50_{50} value of 4.28 μg/mL . This activity highlights its potential as a lead compound in the development of antimalarial therapies .

The mechanisms underlying the biological activities of this compound may involve the modulation of cell cycle regulators and apoptosis pathways. Research indicates that similar compounds can induce cell cycle arrest and promote apoptosis in cancer cells by upregulating cyclin-dependent kinase inhibitors and downregulating cyclin-dependent kinases .

Comparative Biological Activity

A comparative analysis with other related compounds reveals that this compound exhibits favorable biological profiles:

Compound NameCytotoxic Activity (IC50_{50}, μg/mL)Antiplasmodial Activity (IC50_{50}, μg/mL)
Ethyl 3-{4-[...]}0.634.28
Caffeic Acid30Moderate
Artepillin C250Low

This table illustrates that while ethyl 3-{4-[...]} shows promising activity, further investigation is necessary to fully characterize its efficacy compared to established compounds.

Study on Propolis Derivatives

A study investigating propolis derivatives found that compounds similar to ethyl 3-{4-[...]} exhibited significant anti-cancer properties across various cell lines, including A549 and HT1080 cells. The study emphasized the importance of structural modifications in enhancing biological activity .

In Vivo Studies

In vivo studies have indicated that derivatives of ethyl 3-{4-[...]} can influence tumor growth in animal models, suggesting potential applications in cancer therapy. These findings warrant further exploration into dosage optimization and therapeutic windows.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.